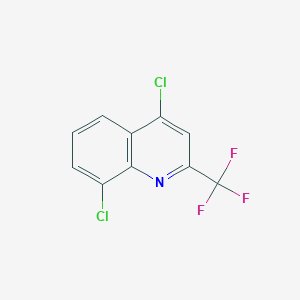

4,8-Dichloro-2-(trifluoromethyl)quinoline

Descripción general

Descripción

4,8-Dichloro-2-(trifluoromethyl)quinoline is an organic compound with the molecular formula C10H4Cl2F3N. It is a derivative of quinoline, characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the quinoline ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .

Métodos De Preparación

The synthesis of 4,8-Dichloro-2-(trifluoromethyl)quinoline typically involves multiple steps:

Starting Materials: The synthesis begins with 2,3-dichloroquinoline and 1,2-dichlorobenzene.

Fluorination: In the presence of acetyl fluoride or hydrogen fluoride, 1,2-dichlorobenzene is converted to 2-fluoro-1,2-dichlorobenzene.

Cyanation: 2-Fluoro-1,2-dichlorobenzene reacts with cyanobromide magnesium to form 2-cyano-1,2-dichlorobenzene.

Rearrangement: Under the catalysis of aluminum chloride, 2-cyano-1,2-dichlorobenzene undergoes the Amadori rearrangement to yield 2-cyano-1,2,3-trichlorobenzene.

Final Step: The final step involves the reaction of 2-cyano-1,2,3-trichlorobenzene with trifluoroformate to produce this compound.

Análisis De Reacciones Químicas

4,8-Dichloro-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different quinoline derivatives.

Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

4,8-Dichloro-2-(trifluoromethyl)quinoline serves as a reagent in the synthesis of various organic compounds, including fluoroborates and other quinoline derivatives. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating complex molecular architectures.

Pharmaceutical Research

This compound is significant in drug development:

- Antimicrobial Activity : Exhibits antibacterial and antifungal properties against various strains. For instance, it has shown effectiveness against Gram-positive bacteria and certain fungi at low concentrations.

- Anticancer Activity : Demonstrates cytotoxic effects on cancer cell lines such as prostate (PC3), leukemia (K562), and cervical (HeLa) cells. The IC50 values for these cell lines are remarkably low, indicating strong efficacy:

| Cell Line | IC50 Value (µM) |

|---|---|

| PC3 | 0.49 |

| K562 | 0.08 |

| HeLa | 0.01 |

- Antiviral Activity : Shows potential against viral infections like dengue virus serotype 2 (DENV-2), inhibiting viral replication at sub-micromolar concentrations.

Material Science

In material science, this compound is explored for developing materials with specific electronic and optical properties. Its unique chemical structure allows for modifications that can enhance performance in applications such as organic light-emitting devices.

Antimalarial Properties

A study on related quinoline derivatives demonstrated significant antiplasmodial activity against Plasmodium falciparum, with IC50 values lower than standard treatments like chloroquine. This suggests potential for further development in malaria treatment.

Mechanistic Insights

Research indicates that quinoline derivatives disrupt tubulin polymerization in cancer cells, leading to cell cycle arrest and apoptosis—mechanisms similar to those of established antitumor agents like colchicine.

Mecanismo De Acción

The mechanism of action of 4,8-Dichloro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For instance, it may act as an enzyme inhibitor, disrupting the normal function of the enzyme and affecting cellular processes .

Comparación Con Compuestos Similares

4,8-Dichloro-2-(trifluoromethyl)quinoline can be compared with other similar compounds, such as:

4,7-Dichloro-2-(trifluoromethyl)quinoline: This compound has a similar structure but differs in the position of the chlorine atoms.

2-(Trifluoromethyl)quinoline: Lacks the chlorine atoms, which can significantly alter its chemical properties and reactivity.

4-Chloro-2,8-bis(trifluoromethyl)quinoline: Contains an additional trifluoromethyl group, which can enhance its biological activity .

Actividad Biológica

4,8-Dichloro-2-(trifluoromethyl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₀H₄Cl₂F₃N. It is characterized by two chlorine atoms and a trifluoromethyl group attached to the quinoline ring. The synthesis typically involves several steps, starting from 2,3-dichloroquinoline and 1,2-dichlorobenzene, followed by fluorination and cyanation reactions leading to the final product.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been reported to act as an enzyme inhibitor, affecting cellular processes by disrupting normal enzyme functions. This compound has shown potential in various therapeutic areas, including antimicrobial and anticancer applications.

Antimicrobial Activity

This compound exhibits notable antibacterial and antifungal properties. It has been tested against several bacterial strains and fungi, demonstrating effective inhibition at low concentrations. For instance, it has been shown to possess significant activity against Gram-positive bacteria and certain fungal species.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines. For example, in vitro studies indicated that derivatives of quinoline compounds can inhibit the proliferation of prostate (PC3), leukemia (K562), and cervical (HeLa) cancer cells with IC50 values as low as 0.01 µM for HeLa cells .

| Cell Line | IC50 Value (µM) |

|---|---|

| PC3 | 0.49 |

| K562 | 0.08 |

| HeLa | 0.01 |

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.

Antiviral Activity

In addition to its antibacterial and anticancer properties, this compound has shown antiviral activity against viruses such as dengue virus serotype 2 (DENV-2). Studies indicate that it can inhibit viral replication in vitro at sub-micromolar concentrations .

Case Studies

- Antimalarial Properties : A study on related quinoline derivatives demonstrated significant antiplasmodial activity against Plasmodium falciparum, with IC50 values lower than those of standard treatments like chloroquine. This indicates potential for further development in malaria treatment .

- Mechanistic Insights : Research on quinoline derivatives revealed their ability to disrupt tubulin polymerization in cancer cells, leading to cell cycle arrest and apoptosis. This mechanism is similar to that of colchicine, a well-known antitumor agent .

Propiedades

IUPAC Name |

4,8-dichloro-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2F3N/c11-6-3-1-2-5-7(12)4-8(10(13,14)15)16-9(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLBOMMZLXFMAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371670 | |

| Record name | 4,8-dichloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18706-35-9 | |

| Record name | 4,8-dichloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18706-35-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.